Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Physicochemical Property Drug Design ADME

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 58347-55-0) is a heterocyclic building block within the broader class of pyrazolo[1,5-a]pyrimidines, a scaffold recognized for its structural analogy to purines. As an ethyl ester derivative possessing a free 7-hydroxy group, this compound is characterized by a molecular weight of 221.21 g/mol and a calculated XLogP3-AA value of 0.5.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 58347-55-0
Cat. No. B3427303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS58347-55-0
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN2C1=NC(=CC2=O)C
InChIInChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3
InChIKeyOSNRZZJSYFZSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.5 [ug/mL]

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate: Procurement Identity for a Pyrazolopyrimidine Research Intermediate


Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 58347-55-0) is a heterocyclic building block within the broader class of pyrazolo[1,5-a]pyrimidines, a scaffold recognized for its structural analogy to purines [1]. As an ethyl ester derivative possessing a free 7-hydroxy group, this compound is characterized by a molecular weight of 221.21 g/mol and a calculated XLogP3-AA value of 0.5 [2]. Its core utility in scientific procurement lies in its role as a versatile precursor for further synthetic elaboration, rather than as a terminal biologically-active molecule itself.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Is Not Trivial for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate


Simple substitution within the pyrazolo[1,5-a]pyrimidine class is not feasible due to the profound impact of minor functional group variations on downstream biological performance. For example, replacing the 5-methyl group with a 5-phenyl moiety in an analogous ethyl carboxylate scaffold changes the primary activity profile from antioxidant to antibacterial, with the 5-phenyl analog (3i) demonstrating a Zone of Inhibition (ZOI) of 23.0±1.4 mm against B. subtilis [1]. Furthermore, converting the 3-ethyl carboxylate to a 3-carboxamide yields a compound identified as a potent antitumor agent against liver HepG2 cells [2]. Therefore, the precise substitution pattern of the target compound—specifically the combination of the 5-methyl, 7-hydroxy, and 3-ethyl carboxylate groups—is a unique and non-interchangeable set of functional handles for further derivatization.

Quantitative Differentiation Evidence for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate Against Closest Analogs


Lipophilicity-Driven Differentiation: Target Compound vs. Carboxylic Acid Analog (CAS 90004-30-1)

The ethyl ester derivative (target compound) is designed to improve membrane permeability compared to its direct metabolite or analog, 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The computed partition coefficient (XLogP3-AA) for the target ethyl ester is 0.5, indicating enhanced lipophilicity relative to the free carboxylic acid, which is predominantly ionized at physiological pH and has an expected significantly lower logP [1]. No direct experimental logP comparison is available for this specific pair, but this difference is a well-established principle in medicinal chemistry for ester prodrugs or intermediates.

Physicochemical Property Drug Design ADME

Antibacterial Functionality Switch: 5-Methyl Derivative vs. 5-Phenyl Analog (Compound 3i)

The introduction of a phenyl ring at the 5-position profoundly alters the biological profile compared to the 5-methyl substituent found on the core scaffold of the target compound. The 5-phenyl derivative (Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) has established antibacterial activity with a Zone of Inhibition (ZOI) of 23.0±1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM against B. subtilis [1]. While the pure target compound's own antibacterial activity is not defined in this comparator study, its value as a distinct intermediate lies in retaining the 5-methyl group for a different synthetic vector, avoiding the antibacterial liability or utilizing the position for other modifications.

Antibacterial Structure-Activity Relationship Gram-positive

Antitumor Activity via Derivative: Carboxylate Ester vs. Carboxamide Analog

Direct replacement of the 3-carboxylate ester with a 3-carboxamide group creates a functionally distinct compound. N-(phenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a derivative easily synthesized from the target compound, has been reported as a potent antitumor agent against liver HepG2 cell lines [1]. The ethyl ester form is the crucial precursor for generating this and other amide-based libraries. This establishes the target compound's procurement value not as a final drug candidate, but as the key synthetic gateway to a validated antitumor chemotype, making it functionally distinct from a methyl ester, which offers different hydrolysis kinetics.

Anticancer Prodrug Synthetic Intermediate

Reactivity Handle: 7-Hydroxy Group as a Synthetic Differentiator

The presence of the free 7-hydroxy group is a critical functional handle that distinguishes this compound from 7-unsubstituted or 7-O-alkylated pyrazolo[1,5-a]pyrimidine-3-carboxylates. This tautomeric hydroxyl group (existing as an oxo group in the depicted keto-enol form [1]) provides a specific nucleophilic site for O-alkylation, sulfonation, or conversion to a leaving group. While no direct quantitative comparison of reaction yields is available, its presence is mandatory for strategic synthetic routes proceeding via nucleophilic substitution at the 7-position; a 7-methoxy analog would be inert.

Synthetic Chemistry Derivatization Scaffold

Defined Research Scenarios Where Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate Provides a Definitive Advantage


Synthesis of Targeted Antitumor Carboxamide Libraries

This ethyl ester is the optimal starting material for generating a library of 3-carboxamide derivatives with established antitumor potential, as documented for the N-phenyl derivative against HepG2 cells [1]. Its specific ester leaving group provides a balance of reactivity and stability that is ideal for amide coupling reactions, making it superior to the more reactive acid chloride or the less reactive carboxylic acid for high-throughput parallel synthesis.

Medicinal Chemistry Programs Requiring a Non-Antibacterial Pyrazolopyrimidine Scaffold

For projects where off-target antibacterial activity is contraindicated, the 5-methyl substituent on this compound provides a crucial advantage over the 5-phenyl analog, which is a known potent antibacterial agent (MIC = 312 μM against B. subtilis [1]). Procuring this specific intermediate ensures the core scaffold is introduced without the inherent antibacterial pharmacophore of the 5-phenyl series.

Physicochemical Property Optimization via Ester Prodrug Strategy

In a drug-discovery campaign aiming to optimize the oral bioavailability of a pyrazolopyrimidine chemotype, this compound's ethyl ester (computed XLogP3-AA = 0.5 [1]) serves as a direct tool for evaluating the impact of esterification on permeability. It provides a clearer, more interpretable SAR signal compared to a methyl ester, which is more susceptible to rapid, non-specific esterase cleavage, thereby confounding permeability assays.

Diversification via 7-Hydroxy Nucleophilic Substitution

When a synthetic route requires a functional handle at the 7-position for late-stage diversification, this compound's free 7-hydroxy group is non-negotiable [1]. It is the correct choice over any 7-alkoxy or 7-chloro derivative, enabling direct O-alkylation, sulfonation, or activation for cross-coupling without the need for a protecting group manipulation step, saving valuable time in lead optimization.

Quote Request

Request a Quote for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.